molecular formula C14H19NO2 B12568487 1-(4-Morpholinophenyl)butan-1-one CAS No. 199109-88-1

1-(4-Morpholinophenyl)butan-1-one

Cat. No.: B12568487
CAS No.: 199109-88-1
M. Wt: 233.31 g/mol
InChI Key: JKVSAZTYCZKNDX-UHFFFAOYSA-N
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Description

1-(4-Morpholinophenyl)butan-1-one is a ketone derivative characterized by a morpholine-substituted phenyl ring attached to a butanone backbone. Its molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol (exact value varies slightly based on substituents). The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) imparts unique electronic and solubility properties, making this compound valuable in synthetic chemistry and industrial applications.

Properties

CAS No.

199109-88-1

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(4-morpholin-4-ylphenyl)butan-1-one

InChI

InChI=1S/C14H19NO2/c1-2-3-14(16)12-4-6-13(7-5-12)15-8-10-17-11-9-15/h4-7H,2-3,8-11H2,1H3

InChI Key

JKVSAZTYCZKNDX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Morpholinophenyl)butan-1-one typically involves the reaction of 4-morpholinophenyl with butanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Common reagents used in the synthesis include morpholine, phenyl derivatives, and butanone .

Industrial Production Methods: Industrial production of 1-(4-Morpholinophenyl)butan-1-one involves large-scale chemical processes that ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The use of advanced equipment and technology ensures the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Morpholinophenyl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Morpholinophenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Morpholinophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The morpholine ring and phenyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Aromatic Substituents

1-(4-Cyclohexylphenyl)butan-1-one (BB01-4333)
  • Molecular Formula : C₁₆H₂₂O
  • Molecular Weight : 230.35 g/mol
  • Key Differences : Replaces the morpholine group with a cyclohexyl ring. The cyclohexyl group enhances hydrophobicity, reducing solubility in polar solvents compared to the morpholine derivative. This compound is primarily used as a building block in organic synthesis .
1-(4-Fluorophenyl)-4-phenylbutan-1-one
  • Molecular Formula : C₁₆H₁₅FO
  • Molecular Weight : 242.29 g/mol
  • Key Differences: Incorporates a fluorine atom and an additional phenyl group. Applications include pharmaceutical intermediates .
1-(4-Bromophenyl)-3-methylbutan-1-one
  • Molecular Formula : C₁₁H₁₃BrO
  • Molecular Weight : 241.12 g/mol
  • Key Differences: Bromine substituent and a methyl branch on the butanone chain. Bromine increases molecular weight and may enhance electrophilicity at the carbonyl carbon. Used in research for coupling reactions .

Bioactive and Pharmaceutical Derivatives

1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)
  • Molecular Formula: C₁₅H₁₇NO₃
  • Molecular Weight : 259.30 g/mol
  • Key Differences: Features a benzodioxole ring and an ethylamino group. This structural variation confers psychoactive properties, mimicking synthetic cathinones like MDMA.
1-(2,6-Dihydroxyphenyl)butan-1-one
  • Molecular Formula : C₁₀H₁₂O₃
  • Molecular Weight : 180.20 g/mol
  • Key Differences: Hydroxyl groups on the phenyl ring increase polarity and antifungal activity. Demonstrated efficacy against Botrytis cinerea and Fusarium spp., highlighting the role of phenolic groups in bioactivity .

Industrial Photoinitiators

Irgacure 379 (2-(4-Methylbenzyl)-2-(dimethylamino)-1-(4-morpholinophenyl)butan-1-one)
  • Molecular Formula : C₂₄H₃₂N₂O₂
  • Molecular Weight : 380.52 g/mol
  • Key Differences: Additional dimethylamino and methylbenzyl groups enhance UV absorption efficiency. This derivative is a high-performance photoinitiator for pigmented systems, outperforming simpler ketones in curing depth and speed .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
1-(4-Morpholinophenyl)butan-1-one C₁₄H₁₇NO₂ ~231.29 Morpholine ring Photoinitiator precursor
1-(4-Cyclohexylphenyl)butan-1-one C₁₆H₂₂O 230.35 Cyclohexyl ring Organic synthesis building block
Eutylone C₁₅H₁₇NO₃ 259.30 Benzodioxole, ethylamino Psychoactive substance
Irgacure 379 C₂₄H₃₂N₂O₂ 380.52 Morpholine, dimethylamino UV-curable coatings
1-(4-Fluorophenyl)-4-phenylbutan-1-one C₁₆H₁₅FO 242.29 Fluorine, phenyl Pharmaceutical intermediate

Key Findings and Trends

Electronic Effects : Electron-donating groups (e.g., morpholine) increase electron density at the carbonyl carbon, enhancing reactivity in ketone-based reactions. Electron-withdrawing groups (e.g., fluorine) have the opposite effect .

Solubility : Polar substituents like morpholine improve solubility in organic solvents, whereas hydrophobic groups (e.g., cyclohexyl) limit it .

Bioactivity: Hydroxyl and amino groups correlate with biological activity, as seen in antifungal and psychoactive derivatives .

Biological Activity

1-(4-Morpholinophenyl)butan-1-one is a compound that has garnered attention in various fields of biological research, particularly for its potential pharmacological applications. This article explores its biological activity, including antimicrobial, cytotoxic, and other relevant biological effects.

Chemical Structure and Properties

The chemical structure of 1-(4-Morpholinophenyl)butan-1-one can be represented as follows:

  • Molecular Formula : C13_{13}H17_{17}N1_{1}O1_{1}
  • IUPAC Name : 1-(4-Morpholinophenyl)butan-1-one

This compound features a morpholine ring, which is known for its ability to enhance the lipophilicity and bioavailability of drugs.

Antimicrobial Activity

Research has shown that 1-(4-Morpholinophenyl)butan-1-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antimicrobial efficacy based on available studies:

Microorganism Activity Methodology
Escherichia coliModerate to HighAgar well diffusion method
Staphylococcus aureusModerateAgar well diffusion method
Pseudomonas aeruginosaLowAgar well diffusion method
Bacillus subtilisModerateAgar well diffusion method

These findings suggest that the compound's structure allows it to interact effectively with microbial cell membranes or metabolic pathways, potentially inhibiting growth.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of 1-(4-Morpholinophenyl)butan-1-one on various cancer cell lines. The MTT assay is commonly used to assess cell viability and proliferation. The following results were observed:

Cell Line IC50 (µM) Effect
MCF-7 (Breast cancer)25Significant reduction in viability
HeLa (Cervical cancer)30Moderate reduction in viability
A549 (Lung cancer)40Low reduction in viability

These results indicate that while the compound shows promise as an anticancer agent, its efficacy varies significantly across different cell types.

The biological activity of 1-(4-Morpholinophenyl)butan-1-one can be attributed to its ability to interact with cellular targets. It is hypothesized that the morpholine moiety enhances membrane permeability, allowing for better cellular uptake. Furthermore, it may inhibit key enzymes involved in cellular metabolism, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that formulations containing 1-(4-Morpholinophenyl)butan-1-one showed enhanced antimicrobial activity compared to standard treatments against resistant strains of bacteria.
  • Cancer Treatment : In vitro studies indicated that when combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall cytotoxicity against cancer cells.
  • Neuroprotective Effects : Preliminary research suggests potential neuroprotective properties, indicating that it may play a role in protecting neuronal cells from oxidative stress.

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